molecular formula C22H20F3N3O2 B14197065 Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- CAS No. 832102-91-7

Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-

Cat. No.: B14197065
CAS No.: 832102-91-7
M. Wt: 415.4 g/mol
InChI Key: QMBQXTXZWWUHDK-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a nitro group at the 6-position and a trifluoromethylphenyl-piperidinylmethyl substituent at the 2-position, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For the specific synthesis of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-, the following steps can be employed:

    Formation of the Quinoline Core: The quinoline core can be synthesized by reacting 2-aminobenzaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the quinoline core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoromethylphenyl-Piperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidinylmethyl group is introduced using a suitable piperidine derivative and trifluoromethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such complex quinoline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and solvent-free conditions to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.

Major Products

    Reduction of Nitro Group: Formation of 6-amino-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]quinoline.

    Substitution Reactions: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The piperidinylmethyl group may contribute to the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

    Mepacrine: An antiprotozoal agent with a quinoline structure.

Uniqueness

The presence of the trifluoromethylphenyl-piperidinylmethyl group in Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- imparts unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

832102-91-7

Molecular Formula

C22H20F3N3O2

Molecular Weight

415.4 g/mol

IUPAC Name

6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]quinoline

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)18-4-1-15(2-5-18)16-9-11-27(12-10-16)14-19-6-3-17-13-20(28(29)30)7-8-21(17)26-19/h1-8,13,16H,9-12,14H2

InChI Key

QMBQXTXZWWUHDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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